molecular formula C17H20N2O3 B2473847 ethyl 2-[3-(4-methylstyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate CAS No. 1164526-34-4

ethyl 2-[3-(4-methylstyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate

Cat. No.: B2473847
CAS No.: 1164526-34-4
M. Wt: 300.358
InChI Key: WKXLKYCKUWMZRX-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[3-(4-methylstyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate is a complex organic compound with a unique structure that combines a pyridazine ring with a styryl group

Preparation Methods

The synthesis of ethyl 2-[3-(4-methylstyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

Ethyl 2-[3-(4-methylstyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 2-[3-(4-methylstyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-[3-(4-methylstyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific biochemical pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Ethyl 2-[3-(4-methylstyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate can be compared to other similar compounds, such as:

Properties

IUPAC Name

ethyl 2-[3-[(E)-2-(4-methylphenyl)ethenyl]-6-oxo-4,5-dihydropyridazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-3-22-17(21)12-19-16(20)11-10-15(18-19)9-8-14-6-4-13(2)5-7-14/h4-9H,3,10-12H2,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKXLKYCKUWMZRX-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)CCC(=N1)C=CC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN1C(=O)CCC(=N1)/C=C/C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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